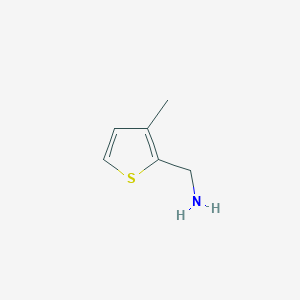![molecular formula C30H28ClN7O5 B027277 Losartan 3-[(nitrooxy)methyl]benzoate CAS No. 791122-48-0](/img/structure/B27277.png)
Losartan 3-[(nitrooxy)methyl]benzoate
Übersicht
Beschreibung
Synthesis Analysis
In a preliminary work, two NO-sartans were reported, possessing the characteristics of an AT 1 antagonist and a “slow NO donor”, obtained by adding NO-donor side chains to losartan . To obtain a collection of prototypical NO-sartans, showing different rates of NO release, new NO-donor moieties have been linked to losartan or its active metabolite (EXP 3174) .Molecular Structure Analysis
Losartan 3-[(nitrooxy)methyl]benzoate contains multiple bonds, rotatable bonds, double bonds, aromatic bonds, five-membered rings, six-membered rings, esters (aromatic), and imidazoles .Chemical Reactions Analysis
The NO release from an NO-sartan should be modulated in order to strengthen the antihypertensive activity of the native drug and to ensure additional effects, such as the antiplatelet and anti-ischemic ones . Almost all the synthesized compounds exhibited both AT 1 -antagonist and NO-mediated vasorelaxing properties, with a wide range of NO-releasing rates .Wissenschaftliche Forschungsanwendungen
Hypertension Treatment
Losartan is a well-known Angiotensin II receptor blocker (ARB) used in the treatment of hypertension . It prevents the Angiotensin II hormone from binding and activating the AT1R . The addition of a nitrooxy group to Losartan could potentially enhance its antihypertensive effects, although more research is needed to confirm this.
Inhibition of Oxidative Stress
ARBs, including Losartan, have been shown to inhibit oxidative stress . This property could be beneficial in conditions where oxidative stress plays a role, such as cardiovascular diseases and neurodegenerative disorders .
Advanced Glycation End-product Inhibition
In addition to inhibiting oxidative stress, ARBs can also inhibit advanced glycation . Advanced glycation end-products are proteins or lipids that become glycated after exposure to sugars, and they are implicated in several diseases, including diabetes and Alzheimer’s disease .
Potential Effects on Gut Microbiota
One study found that Losartan increased the abundances of Bifidobacterium and SCFAs-producing bacteria and reduced the abundance of lactate-producing bacteria . If NO-Losartan A has similar effects, it could potentially be used to modulate the gut microbiota, although more research is needed in this area.
5. Synthesis and Design of New Compounds NO-Losartan A could also be used as a starting point for the design and synthesis of new compounds . The addition of the nitrooxy group could provide new avenues for chemical modifications and the development of novel drugs .
Wirkmechanismus
Target of Action
NO-Losartan A, also known as losartan 3-[(nitrooxy)methyl]benzoate or Losartan 3-[(nitrooxy)methyl]benzoate, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors are part of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
NO-Losartan A works by blocking angiotensin II from acting on AT1 receptors . Angiotensin II is a hormone that increases blood pressure through three major ways: constricting the walls of blood vessels, signaling the adrenal glands to release aldosterone, and acting directly on the kidneys to decrease the amount of sodium and water that leaves the body through urine . By blocking these receptors, NO-Losartan A prevents these actions, leading to a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by NO-Losartan A is the renin-angiotensin system (RAS) . By blocking the action of angiotensin II, NO-Losartan A disrupts the normal functioning of this system, leading to a decrease in blood pressure . This can have downstream effects on various other systems in the body, including the cardiovascular system and the kidneys .
Pharmacokinetics
It’s known that losartan, a related compound, has a bioavailability of 25–35%, is primarily metabolized in the liver, and is excreted via the kidneys and bile duct
Result of Action
The primary result of NO-Losartan A’s action is a decrease in blood pressure . By blocking the action of angiotensin II, NO-Losartan A prevents the constriction of blood vessels and the retention of sodium and water, leading to a decrease in blood pressure . This can have beneficial effects in conditions such as hypertension, heart failure, and kidney problems from diabetes .
Action Environment
The action of NO-Losartan A can be influenced by various environmental factors. For example, the presence of other medications can affect its efficacy and stability . Additionally, factors such as diet, lifestyle, and the presence of other health conditions can also influence the action of NO-Losartan A . Therefore, it’s important for healthcare providers to consider these factors when prescribing NO-Losartan A.
Zukünftige Richtungen
The development of NO-sartans, such as Losartan 3-[(nitrooxy)methyl]benzoate, represents a promising direction in the treatment of hypertension and related conditions . Further pharmacological investigation showed that these compounds possess antihypertensive and cardiac antihypertrophic effects similar to those of the reference AT 1 -blocking or ACE-inhibiting drugs . Additionally, they have been found to possess anti-ischemic cardio-protective properties and antiplatelet effects .
Eigenschaften
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCPZGVGOVWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NO-Losartan A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






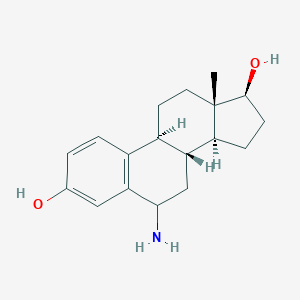

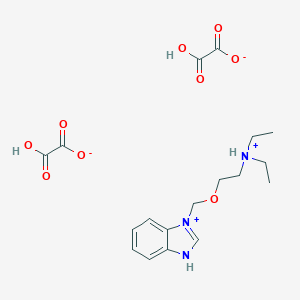

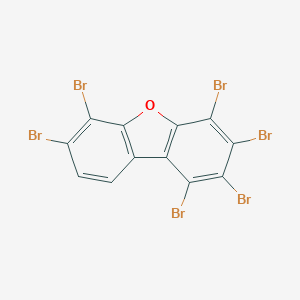
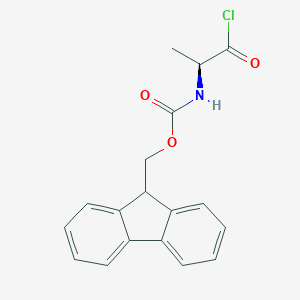
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)

